REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N:13](OCCC(C)C)=O.C([O:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([NH:31]C(=O)C)[C:26]=1[CH3:35])(=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.O>[NH:31]1[C:27]2[CH:28]=[CH:29][CH:30]=[C:25]([OH:24])[C:26]=2[CH:35]=[N:13]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
potassium acetate
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=CC=C1)NC(C)=O)C
|
Name
|
|
Quantity
|
933 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
at room temperature and stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1)
|
Type
|
CUSTOM
|
Details
|
Subsequently, the residue purified
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in methanol (50 ml)
|
Type
|
ADDITION
|
Details
|
a 2N-aqueous sodium hydroxide solution (47.9 ml) was added
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the resulting aqueous solution was adjusted to pH 4 to 5 by dropwise addition of hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with acetic acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=2C(=CC=CC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.62 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |